N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone . The pyridine ring is then synthesized separately and fused with the pyrazole ring under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and nitration reactions can be performed using halogens or nitric acid under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens (chlorine, bromine), nitric acid
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N4-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities.
Pyrazolo[3,4-b]quinolines: Another class of compounds with a fused pyrazole and quinoline ring, showing different pharmacological properties.
Uniqueness
N~4~-{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and affect cellular pathways makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C23H23ClN6O |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
N-[4-[(4-chloropyrazol-1-yl)methyl]phenyl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23ClN6O/c1-2-9-30-22-20(12-26-30)19(10-21(28-22)16-5-6-16)23(31)27-18-7-3-15(4-8-18)13-29-14-17(24)11-25-29/h3-4,7-8,10-12,14,16H,2,5-6,9,13H2,1H3,(H,27,31) |
InChI Key |
UCVVNBDHSRWGNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)CN5C=C(C=N5)Cl |
Origin of Product |
United States |
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